![molecular formula C8H17IN2O B1662546 4-Acetyl-1,1-dimethylpiperazinium iodide CAS No. 75667-84-4](/img/structure/B1662546.png)
4-Acetyl-1,1-dimethylpiperazinium iodide
Overview
Description
4-Acetyl-1,1-dimethylpiperazinium iodide is an organic compound with the chemical formula C8H17IN2O . It is a structural analog of acetylcholine . It acts as an AChR agonist with a Ki value of 29.9 nM at α4β2 . It upregulates the number of α4β2 binding sites in M10 cells in vitro by 440% .
Molecular Structure Analysis
This compound is a quaternary ammonium salt with a piperazinium core . The functional groups in this compound are: Quaternary ammonium group: This group is a positively charged ion with four nitrogen atoms .Physical And Chemical Properties Analysis
The molecular formula of this compound is C8H17IN2O . Its average mass is 284.138 Da and its monoisotopic mass is 284.038544 Da .Mechanism of Action
Target of Action
The primary target of 4-Acetyl-1,1-dimethylpiperazinium iodide is the α4β2 nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor and a subtype of nAChR that plays key roles in neurotransmission .
Mode of Action
This compound acts as an agonist at the α4β2 nAChR . As a structural analog of acetylcholine, it binds to the receptor and triggers a response, mimicking the action of acetylcholine . It has been found to upregulate the number of α4β2 binding sites in M10 cells in vitro by 440% .
Biochemical Pathways
The activation of α4β2 nAChR by this compound leads to the opening of an ion channel, allowing the flow of sodium and potassium ions across the cell membrane . This ion flow results in depolarization, which can trigger a series of biochemical reactions and affect various downstream pathways.
Result of Action
The activation of α4β2 nAChR by this compound can lead to various molecular and cellular effects, depending on the specific cell type and physiological context . For instance, in neurons, the activation of nAChR can lead to the generation of action potentials and the release of other neurotransmitters .
Safety and Hazards
properties
IUPAC Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLRKDEHGKPAC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC[N+](CC1)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61167-35-9 (Parent) | |
Record name | 1-Acetyl-4-methylpiperazine methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20997105 | |
Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75667-84-4 | |
Record name | 1-Acetyl-4-methylpiperazine methiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.